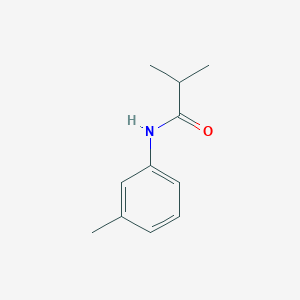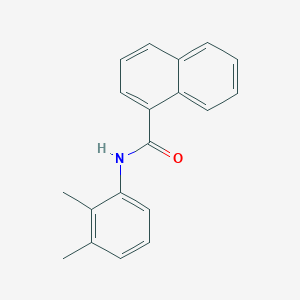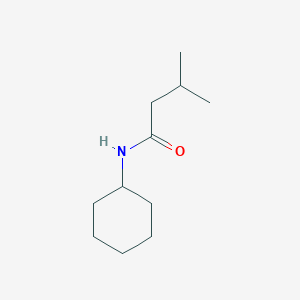
2-Cloro-4-(4-metilpiperazin-1-il)pirimidina
Descripción general
Descripción
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperazine group at the 4-position.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine acts as a multikinase inhibitor . It binds to the active sites of CDK4 and ARK5, inhibiting their activity . This interaction disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 and ARK5 by 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine affects multiple biochemical pathways. The most significant of these is the cell cycle pathway . By inhibiting CDK4, the compound prevents the progression of the cell cycle from the G1 to the S phase . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The primary result of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine’s action is the induction of apoptosis in tumor cells . By inhibiting key kinases involved in cell cycle progression and energy metabolism, the compound disrupts normal cellular processes, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative, while reaction with a thiol can produce a thioether .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine.
4-(4-Methylpiperazin-1-yl)-6-chloropyrimidin-2-ylamine: Another compound with similar structural features and applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine core and have similar biological activities, particularly as kinase inhibitors.
Uniqueness
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both a chlorine atom and a 4-methylpiperazine group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDRFQCEQEWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364899 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749898-92-8 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














